molecular formula C23H23N5O B147757 2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine CAS No. 133973-80-5

2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine

Cat. No.: B147757
CAS No.: 133973-80-5
M. Wt: 385.5 g/mol
InChI Key: IVSSCLNOPSKRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, also known as 2,6-dichlorophenolindophenol, is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue when oxidized to colorless when reduced. This compound is particularly significant in biological and chemical research due to its role as an electron acceptor in photosynthesis studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenolindophenol typically involves the reaction of 2,6-dichlorophenol with indophenol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of 2,6-dichlorophenolindophenol involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The production methods often include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-dichlorophenolindophenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,6-dichlorophenolindophenol with ascorbic acid results in the formation of a colorless compound .

Mechanism of Action

The mechanism of action of 2,6-dichlorophenolindophenol involves its role as an electron acceptor. In photosynthetic systems, it accepts electrons from the photosynthetic electron transport chain, substituting for the natural electron carrier, NADP+. This process results in the reduction of 2,6-dichlorophenolindophenol to its colorless form, which can be measured spectrophotometrically .

Comparison with Similar Compounds

    2,6-dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenolindophenol.

    Indophenol: Another compound used in the synthesis of 2,6-dichlorophenolindophenol.

Comparison: 2,6-dichlorophenolindophenol is unique due to its dual color forms (blue when oxidized and colorless when reduced) and its specific role as an electron acceptor in photosynthesis studies. This distinguishes it from other similar compounds that may not exhibit the same redox properties or applications .

Properties

CAS No.

133973-80-5

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene

InChI

InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3

InChI Key

IVSSCLNOPSKRLX-UHFFFAOYSA-N

SMILES

CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5

Canonical SMILES

CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5

Synonyms

2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer
DPPIPP
DPPIPP, (R(-))-
DPPIPP, (S(-))-

Origin of Product

United States

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